3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride
Description
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYSCMKVHANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,n-enynes and related reactions . This process can be catalyzed by transition metals, such as palladium or rhodium, under specific conditions. Another approach involves the intramolecular and intermolecular cyclopropanations . These reactions often require the use of diazo compounds or sulfur ylides as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or rhodium, are often used in cycloaddition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include amides, esters, and larger bicyclic or polycyclic compounds. These products can have significant biological activity and potential therapeutic applications.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is crucial for exploring their biological activities and potential applications. Various methods have been developed to produce these derivatives, including:
- Palladium-Catalyzed Cyclopropanation : This method allows for the efficient synthesis of 3-azabicyclo[3.1.0]hexane derivatives from maleimides and N-tosylhydrazones, yielding high diastereoselectivities and good yields. This approach has been utilized to create compounds with potential mu-opioid receptor antagonist properties, such as CP-866,087 .
- 1,3-Dipolar Cycloaddition : Recent studies have focused on synthesizing bis-spirocyclic derivatives using 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes. These reactions have demonstrated significant yields and selectivity, showcasing the versatility of 3-azabicyclo[3.1.0]hexane as a scaffold for further modifications .
Biological Activities
The biological implications of 3-azabicyclo[3.1.0]hexane derivatives are profound, with research indicating various pharmacological effects:
- Antitumor Activity : A series of spiro-fused compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been studied for their antiproliferative effects against several cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa). The results indicate that these compounds exhibit significant cytotoxicity, suggesting their potential as anticancer agents .
- Neuropharmacological Effects : Compounds derived from 3-azabicyclo[3.1.0]hexane have shown promise as antagonists at opioid receptors and dopamine D3 receptors, indicating their potential use in treating addiction and neurodegenerative diseases .
Industrial Applications
Beyond medicinal chemistry, 3-azabicyclo[3.1.0]hexane derivatives may find applications in various industrial sectors:
- Agricultural Chemistry : Some derivatives exhibit properties that can be utilized in plant sterilization processes, which could be beneficial in agricultural practices .
- Material Science : The unique structural properties of 3-azabicyclo[3.1.0]hexane make it a candidate for developing new materials with specific mechanical or chemical properties.
Case Studies
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop inhibitors of specific enzymes or receptors.
Comparison with Similar Compounds
Substituent Variations: Carbonyl Chloride vs. Esters and Acids
The reactivity and applications of 3-azabicyclo[3.1.0]hexane derivatives depend heavily on the substituent at the 3-position:
Key Observations :
- The carbonyl chloride derivative (C₇H₁₃ClN₂O) is highly reactive, enabling covalent bond formation with biological targets (e.g., MAGL) .
- Methyl or ethyl esters (e.g., C₈H₁₄ClNO₂) offer improved stability for storage and further functionalization .
- Carboxylic acid derivatives (e.g., C₇H₁₁NO₂) may serve as precursors for salt formation or conjugation .
Ring System Variations: Azabicyclo Scaffolds
Comparisons with other azabicyclo compounds highlight the impact of ring size and heteroatom placement:
Biological Activity
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride is a bicyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework with a carbonyl chloride functional group, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Target Interaction : The compound interacts with various biological targets, including enzymes and receptors, which can modulate their activity.
- Biochemical Pathways : It influences multiple biochemical pathways due to its ability to bind covalently to proteins, altering their functions and leading to various cellular responses.
| Mechanism | Description |
|---|---|
| Target Binding | Interacts with specific enzymes/receptors |
| Pathway Modulation | Alters biochemical pathways through protein interaction |
| Covalent Modification | Forms stable adducts with biological targets |
Biological Activity
Research has demonstrated that derivatives of 3-Azabicyclo[3.1.0]hexane, including the carbonyl chloride variant, exhibit various biological activities:
- Antiviral Activity : Some studies indicate that the compound may inhibit viral replication through interaction with viral proteins or host cell factors.
- Antitumor Effects : Research has shown cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
- Antibacterial Properties : The compound has been evaluated for its ability to combat bacterial infections, although further studies are required to elucidate its efficacy fully .
Case Studies
Several studies have explored the biological implications of 3-Azabicyclo[3.1.0]hexane derivatives:
- Anticancer Activity : A study reported that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Antiviral Research : In vitro studies have suggested that certain derivatives can inhibit the replication of viruses similar to SARS-CoV-2, indicating a potential role in antiviral drug development .
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer | Significant cytotoxicity against breast cancer cells |
| Antiviral | Inhibition of viral replication in vitro |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : High intestinal absorption rates have been noted for similar compounds.
- Distribution : Strong binding to plasma proteins enhances bioavailability.
- Metabolism and Excretion : Further research is needed to fully understand the metabolic pathways and excretion routes for this compound.
Q & A
Q. What are the key synthetic routes for 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride?
The compound is typically synthesized via chlorination of 3-azabicyclo[3.1.0]hexane using active chlorinating agents such as N-chlorosuccinimide (NCS) in inert solvents like ether. This method involves forming 3-chloro-3-azabicyclo[3.1.0]hexane as an intermediate, followed by dehydrohalogenation and cyanide addition to yield the carbonyl derivative . Alternative routes include Ti-mediated intramolecular reductive cyclopropanation starting from L-serine derivatives, which provides access to functionalized bicyclic scaffolds .
Table 1: Synthetic Pathways Comparison
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| NCS Chlorination | N-chlorosuccinimide, ether | 65–85 | |
| Ti-Mediated Cyclopropanation | TiCl₄, L-serine derivatives | 50–70 |
Q. How can the purity and structural integrity of this compound be validated?
Characterization relies on ¹H/¹³C NMR for confirming bicyclic ring geometry and carbonyl functionality. HPLC (95–98% purity thresholds) and mass spectrometry (molecular ion peaks at m/z 163–165 for hydrochloride derivatives) are critical for purity assessment . For stereochemical confirmation, X-ray crystallography or chiral HPLC is recommended, especially when enantiomeric purity is essential .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?
Enantioselective C–H functionalization using Pd(0) catalysis with trifluoroacetimidoyl chloride electrophiles enables asymmetric cyclization. This method provides access to chiral 3-azabicyclo[3.1.0]hexenes with >90% enantiomeric excess (ee). Subsequent nucleophilic additions (e.g., cyanide) retain stereochemical fidelity due to the rigid cyclopropane scaffold .
Q. How to resolve contradictions in cyclopropanation reaction yields across methodologies?
Discrepancies in yields between Ti-mediated (50–70%) and Pd-catalyzed (>90%) methods arise from divergent mechanisms:
Q. What strategies are effective for designing 3-azabicyclo[3.1.0]hexane derivatives targeting nicotinic receptors?
Introduce aryl substituents (e.g., pyridinyl or pyrazine groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. For example:
- 3-Aryl derivatives (e.g., 3-pyridinyl) show enhanced binding affinity for α4β2 nicotinic receptors .
- Spirocyclopropane-annelated analogs improve metabolic stability by restricting conformational flexibility .
Table 2: Receptor Binding Data
| Derivative | Receptor Subtype | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Pyridinyl derivative | α4β2 | 12 ± 2 | |
| Spirocyclopropane analog | μ-opioid | 8 ± 1 |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
